Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride
Overview
Description
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride, also known as PTM-THP-A-DHC, is a compound with a wide range of applications in scientific research. It is a structural analog of the neurotransmitter dopamine, and is used in experiments involving dopamine receptors, as well as in studies of other neurotransmitter systems. PTM-THP-A-DHC has been used in studies of the effects of dopamine receptor agonists and antagonists on behavior, as well as in studies of the effects of dopamine on learning and memory. It has also been used in studies of the mechanism of action of drugs that target dopamine receptors.
Scientific Research Applications
Novel PDE9A Inhibitor for Cognitive Disorders
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-yl)-amine dihydrochloride, specifically as PF-04447943, has been identified as a selective brain penetrant PDE9A inhibitor. This compound has shown promise in elevating central cGMP levels in the brain and cerebrospinal fluid of rodents. It exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials have confirmed its tolerability in humans and its potential for testing clinical hypotheses in disease states associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Synthesis of Pyridin-2-ylmethyl-substituted Heterocycles
A multi-component tether catalysis one-pot protocol has been developed for the synthesis of pyridin-2-ylmethyl-substituted heterocycles. This method allows for the introduction of the pyridin-2-ylmethyl group into various compounds, leading to the construction of a diverse library of pyridin-2-ylmethyl-substituted heterocycles resembling those found in nature (Li et al., 2019).
Catalyzed Oligomerization and Polymerization of Ethylene
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride derivatives have been used in catalyzing the oligomerization or polymerization of ethylene. The products of these reactions are dependent on the co-catalyst and solvent used, demonstrating the compound's versatility in polymer chemistry (Obuah et al., 2014).
Antioxidant and Acetylcholinesterase Inhibitory Properties
Diverse γ-pyridinyl amine derivatives, including those related to pyridin-3-ylmethyl-(tetrahydro-pyran-4-yl)-amine, have shown good antioxidant activity and moderate acetylcholinesterase inhibitory properties. This highlights their potential in the development of new molecules with dual activity for antioxidant and acetylcholinesterase inhibitory capacities (Vargas Méndez & Kouznetsov, 2015).
Fluorescent Sensor for Inorganic Cations
A novel fluorescent dye based on pyridin-3-ylmethyl-(tetrahydro-pyran-4-yl)-amine has been developed for the fluorescence detection of small inorganic cations. This compound acts as a sensor in highly polar solvents like acetonitrile, showcasing its potential in analytical chemistry (Mac et al., 2010).
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)oxan-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-10(8-12-5-1)9-13-11-3-6-14-7-4-11;;/h1-2,5,8,11,13H,3-4,6-7,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNWUFFYDRBMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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